Mahureone D

Description

Mahureone D is a bioactive natural product isolated from plant sources, characterized by its unique triterpenoid skeleton with oxygenated functional groups. Preliminary studies indicate that this compound exhibits moderate inhibitory effects on pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro, though its mechanism of action remains under investigation .

Properties

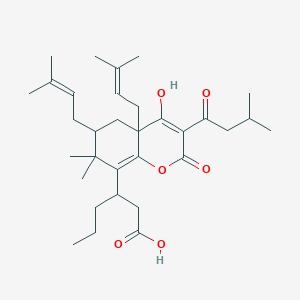

Molecular Formula |

C32H48O6 |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

3-[4-hydroxy-7,7-dimethyl-3-(3-methylbutanoyl)-4a,6-bis(3-methylbut-2-enyl)-2-oxo-5,6-dihydrochromen-8-yl]hexanoic acid |

InChI |

InChI=1S/C32H48O6/c1-10-11-22(17-25(34)35)27-29-32(15-14-20(4)5,18-23(31(27,8)9)13-12-19(2)3)28(36)26(30(37)38-29)24(33)16-21(6)7/h12,14,21-23,36H,10-11,13,15-18H2,1-9H3,(H,34,35) |

InChI Key |

MEQHOADCAUKYIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(CC(C1(C)C)CC=C(C)C)(C(=C(C(=O)O2)C(=O)CC(C)C)O)CC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mahureone D involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as chemical vapor deposition, molecular beam epitaxy, and other methods to achieve the desired chemical structure .

Chemical Reactions Analysis

Types of Reactions

Mahureone D undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Mahureone D has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Medicine: Potential applications in drug development and therapeutic research.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Mahureone D involves its interaction with specific molecular targets, such as DNA polymerase beta. By inhibiting this enzyme, this compound can interfere with DNA replication and repair processes, leading to various biochemical effects. The pathways involved include the binding of this compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Torososide A (C₄₇H₇₆O₁₈)

- Structural Similarities: Both Mahureone D and Torososide A share a triterpenoid backbone, but Torososide A is glycosylated, featuring a sugar moiety attached at C-3, enhancing its water solubility compared to this compound .

- Bioactivity : Torososide A demonstrates stronger anti-cancer activity (IC₅₀ = 8.2 μM against HeLa cells) compared to this compound (IC₅₀ = 23.5 μM) . This disparity may stem from Torososide A’s glycosylation improving cellular uptake.

- Solubility : this compound is lipid-soluble (logP = 5.2), whereas Torososide A’s glycosylation reduces its logP to 2.1, making it more suitable for aqueous formulations .

Isoscopoletin (C₁₀H₈O₄)

- Functional Similarities : Both compounds exhibit anti-inflammatory properties, but Isoscopoletin, a coumarin derivative, targets COX-2 enzymes directly (IC₅₀ = 1.8 μM), whereas this compound’s effects are mediated through NF-κB pathway inhibition .

- Molecular Weight : Isoscopoletin’s smaller size (192.17 g/mol) allows for better blood-brain barrier penetration, unlike this compound, which is restricted to peripheral tissues .

Comparison with Functionally Similar Compounds

Dulcioic Acid (C₂₈H₄₀O₆)

- Therapeutic Overlap : Both compounds show hepatoprotective effects in murine models, but Dulcioic acid reduces liver fibrosis by 58% at 10 mg/kg, outperforming this compound (32% reduction at the same dose) .

- Synthetic Accessibility : Dulcioic acid’s simpler structure enables semi-synthetic modification, whereas this compound’s complex oxygenation pattern complicates derivatization .

Hennadiol (C₃₀H₅₀O₄)

- Structural Divergence : Hennadiol lacks the C-17 ketone group present in this compound, resulting in weaker binding affinity to glucocorticoid receptors (Kd = 1.4 μM vs. 0.7 μM for this compound) .

- Thermal Stability : Hennadiol degrades at 120°C, while this compound remains stable up to 180°C, suggesting superior utility in high-temperature pharmaceutical processing .

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Weight (g/mol) | logP | Key Target | IC₅₀/Cytotoxicity (μM) |

|---|---|---|---|---|

| This compound | 512.7 | 5.2 | NF-κB | 23.5 (HeLa) |

| Torososide A | 728.65 | 2.1 | Apoptosis pathways | 8.2 (HeLa) |

| Isoscopoletin | 192.17 | 1.5 | COX-2 | 1.8 (COX-2) |

| Dulcioic acid | 456.7 | 3.8 | TGF-β1 | N/A (in vivo model) |

Table 2: Solubility and Stability

| Compound | Solubility in DMSO (mg/mL) | Thermal Stability (°C) |

|---|---|---|

| This compound | 10.2 | 180 |

| Hennadiol | 8.5 | 120 |

| Torososide A | 45.0 | 150 |

Critical Analysis and Limitations

Key gaps include:

- Mechanistic Clarity: The exact molecular targets of this compound require validation via knockout studies.

- Pharmacokinetics: No data on oral bioavailability or metabolite profiles are available .

Q & A

Q. What foundational analytical techniques are recommended for characterizing Mahureone D’s molecular structure?

Methodological Answer: To elucidate this compound’s molecular structure, researchers should employ a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : For determining atomic connectivity and stereochemistry. Use 2D NMR (e.g., COSY, HSQC) to resolve complex proton environments .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for precise mass-to-charge ratio analysis .

- X-ray Crystallography : For 3D structural resolution if a single crystal is obtainable. Requires high-purity samples and optimized crystallization conditions .

Q. Table 1: Comparison of Key Analytical Techniques

| Technique | Purpose | Sample Requirements | Key Limitations |

|---|---|---|---|

| NMR | Structural elucidation | 5–10 mg (pure) | Sensitive to molecular environment |

| HRMS | Molecular weight confirmation | <1 mg | Requires ionization optimization |

| X-ray Crystallography | 3D atomic resolution | Single crystal | Time-intensive; crystallization challenges |

Q. How should researchers design preliminary bioactivity assays for this compound?

Methodological Answer: A robust bioactivity screening protocol includes:

In vitro assays : Select cell lines or enzymatic targets relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for cytotoxicity studies).

Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50/EC50 values .

Controls : Include positive (known inhibitors) and negative (vehicle-only) controls to validate assay reliability .

Replication : Perform triplicate experiments to assess reproducibility. Statistical tools like ANOVA or t-tests should analyze variance .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Contradictions often arise from differences in bioavailability, metabolic stability, or model organism physiology. Mitigation strategies include:

- Pharmacokinetic Studies : Measure this compound’s absorption, distribution, metabolism, and excretion (ADME) in vivo to identify bioavailability barriers .

- Orthogonal Assays : Validate in vitro findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. cellular assays) .

- Systematic Review : Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage, administration routes) .

Q. Table 2: Strategies to Address Data Contradictions

Q. What computational approaches predict this compound’s pharmacokinetic properties accurately?

Methodological Answer: Computational methods reduce reliance on costly in vivo trials:

- Molecular Dynamics (MD) Simulations : Model this compound’s interactions with biological membranes to predict permeability .

- Quantitative Structure-Activity Relationship (QSAR) : Use ligand descriptors (e.g., logP, polar surface area) to estimate absorption and solubility .

- Machine Learning (ML) : Train models on existing pharmacokinetic datasets to forecast half-life or metabolic clearance .

- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 cells for intestinal absorption) .

Q. How can synthetic yield of this compound be optimized without compromising purity?

Methodological Answer: Optimization requires iterative experimentation and process analytics:

Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity) .

In-line Monitoring : Employ HPLC or FTIR to track reaction progress and intermediate purity .

Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives to enhance scalability .

Q. Table 3: Key Variables in Synthetic Optimization

| Variable | Impact on Yield/Purity | Analytical Tool |

|---|---|---|

| Catalyst type | Reaction rate; byproduct formation | GC-MS |

| Temperature | Kinetic vs. thermodynamic control | Reaction calorimetry |

| Solvent polarity | Solubility; reaction equilibrium | Polarimetric analysis |

Methodological Guidelines for Data Analysis

- Statistical Rigor : Use tools like R or Python for regression analysis, ensuring p-values are adjusted for multiple comparisons .

- Error Reporting : Quantify uncertainties (e.g., standard deviation, confidence intervals) in all datasets .

- Reproducibility : Share raw data and code repositories (e.g., GitHub) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.